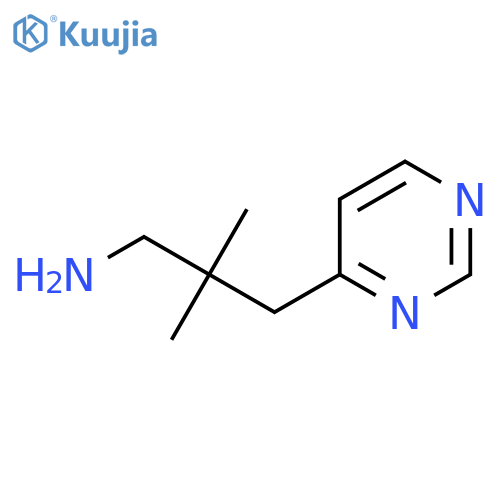

Cas no 2229196-84-1 (2,2-dimethyl-3-(pyrimidin-4-yl)propan-1-amine)

2,2-dimethyl-3-(pyrimidin-4-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2,2-dimethyl-3-(pyrimidin-4-yl)propan-1-amine

- 2229196-84-1

- EN300-1765823

-

- インチ: 1S/C9H15N3/c1-9(2,6-10)5-8-3-4-11-7-12-8/h3-4,7H,5-6,10H2,1-2H3

- InChIKey: MFPWKWZTUABMEA-UHFFFAOYSA-N

- ほほえんだ: NCC(C)(C)CC1C=CN=CN=1

計算された属性

- せいみつぶんしりょう: 165.126597491g/mol

- どういたいしつりょう: 165.126597491g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 134

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 51.8Ų

2,2-dimethyl-3-(pyrimidin-4-yl)propan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1765823-2.5g |

2,2-dimethyl-3-(pyrimidin-4-yl)propan-1-amine |

2229196-84-1 | 2.5g |

$2492.0 | 2023-09-20 | ||

| Enamine | EN300-1765823-0.25g |

2,2-dimethyl-3-(pyrimidin-4-yl)propan-1-amine |

2229196-84-1 | 0.25g |

$1170.0 | 2023-09-20 | ||

| Enamine | EN300-1765823-1.0g |

2,2-dimethyl-3-(pyrimidin-4-yl)propan-1-amine |

2229196-84-1 | 1g |

$1272.0 | 2023-06-03 | ||

| Enamine | EN300-1765823-10g |

2,2-dimethyl-3-(pyrimidin-4-yl)propan-1-amine |

2229196-84-1 | 10g |

$5467.0 | 2023-09-20 | ||

| Enamine | EN300-1765823-1g |

2,2-dimethyl-3-(pyrimidin-4-yl)propan-1-amine |

2229196-84-1 | 1g |

$1272.0 | 2023-09-20 | ||

| Enamine | EN300-1765823-10.0g |

2,2-dimethyl-3-(pyrimidin-4-yl)propan-1-amine |

2229196-84-1 | 10g |

$5467.0 | 2023-06-03 | ||

| Enamine | EN300-1765823-0.1g |

2,2-dimethyl-3-(pyrimidin-4-yl)propan-1-amine |

2229196-84-1 | 0.1g |

$1119.0 | 2023-09-20 | ||

| Enamine | EN300-1765823-5g |

2,2-dimethyl-3-(pyrimidin-4-yl)propan-1-amine |

2229196-84-1 | 5g |

$3687.0 | 2023-09-20 | ||

| Enamine | EN300-1765823-0.05g |

2,2-dimethyl-3-(pyrimidin-4-yl)propan-1-amine |

2229196-84-1 | 0.05g |

$1068.0 | 2023-09-20 | ||

| Enamine | EN300-1765823-0.5g |

2,2-dimethyl-3-(pyrimidin-4-yl)propan-1-amine |

2229196-84-1 | 0.5g |

$1221.0 | 2023-09-20 |

2,2-dimethyl-3-(pyrimidin-4-yl)propan-1-amine 関連文献

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

2,2-dimethyl-3-(pyrimidin-4-yl)propan-1-amineに関する追加情報

Introduction to 2,2-dimethyl-3-(pyrimidin-4-yl)propan-1-amine (CAS No: 2229196-84-1)

2,2-dimethyl-3-(pyrimidin-4-yl)propan-1-amine, identified by the Chemical Abstracts Service Number (CAS No) 2229196-84-1, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in drug discovery and medicinal chemistry. The presence of a pyrimidine moiety appended to a branched aliphatic chain suggests a versatile chemical entity capable of engaging in diverse biochemical interactions.

The structural motif of 2,2-dimethyl-3-(pyrimidin-4-yl)propan-1-amine encompasses a tertiary amine functionality, which is a critical pharmacophore in many bioactive molecules. This amine group can serve as a hydrogen bond acceptor or participate in salt formation, enhancing the compound's solubility and bioavailability. Additionally, the dimethyl substitution on the central carbon atom imparts steric bulk, influencing the compound's conformational flexibility and binding affinity to biological targets.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of such structural features in drug design. The pyrimidine ring, a heterocyclic aromatic system, is widely recognized for its role in medicinal chemistry due to its prevalence in natural products and biologically active molecules. For instance, pyrimidine derivatives are key components of nucleoside analogs used in antiviral and anticancer therapies. The incorporation of this scaffold into 2,2-dimethyl-3-(pyrimidin-4-yl)propan-1-amine suggests potential applications in developing novel therapeutic agents targeting similar mechanisms.

In the context of modern drug discovery, the synthesis and characterization of 2,2-dimethyl-3-(pyrimidin-4-yl)propan-1-amine have been facilitated by innovative synthetic methodologies. Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have enabled the efficient construction of complex organic frameworks. These techniques allow for the precise introduction of functional groups at specific positions within the molecule, optimizing its pharmacological properties.

The biological activity of 2,2-dimethyl-3-(pyrimidin-4-yl)propan-1-amine has been explored through various experimental approaches. In vitro studies have demonstrated its interaction with enzymes and receptors relevant to inflammatory and metabolic pathways. For example, preliminary data suggest that this compound may modulate the activity of enzymes involved in signal transduction cascades, potentially leading to therapeutic benefits in conditions such as diabetes and autoimmune disorders.

Furthermore, the pharmacokinetic profile of 2,2-dimethyl-3-(pyrimidin-4-yl)propan-1-amine has been investigated to assess its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for evaluating its suitability as a lead compound for further development. The compound's favorable solubility profile and moderate metabolic stability indicate its potential for oral administration and prolonged biological activity.

The role of pyrimidine derivatives in addressing unmet medical needs continues to be a focal point in pharmaceutical research. The structural diversity inherent in compounds like 2,2-dimethyl-3-(pyrimidin-4-yl)propan-1-amine provides a rich foundation for designing molecules with tailored biological activities. By leveraging cutting-edge synthetic strategies and interdisciplinary collaborations between chemists and biologists, researchers are paving the way for next-generation therapeutics.

The development of novel scaffolds remains a cornerstone of innovation in medicinal chemistry. The unique combination of structural features in 2,2-dimethyl-3-(pyrimidin-4-ylopane)-1-amino acid derivatives offers exciting opportunities for exploration. As our understanding of disease mechanisms advances, compounds like this one will play an increasingly important role in addressing complex medical challenges.

In conclusion, 2229196 84 1 is a promising compound with significant potential in pharmaceutical applications. Its distinctive structure, pyrimidine moiety,and functional amine group make it an attractive candidate for further research into novel therapeutic agents. As scientific methodologies continue to evolve, 2229196 84 1 will undoubtedly contribute to advancements across multiple domains within drug discovery and medicinal chemistry.

2229196-84-1 (2,2-dimethyl-3-(pyrimidin-4-yl)propan-1-amine) 関連製品

- 1708126-13-9(1'-(tert-Butoxy)carbonyl-3H-spiro1-benzofuran-2,4'-piperidine-5-carboxylic Acid)

- 946315-04-4(2-4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine)

- 2248328-86-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylate)

- 654057-97-3(Phosphonium, trihexyltetradecyl-, bromide)

- 2060034-91-3(ethyl 5-benzyl-octahydrofuro3,2-cpyridine-3a-carboxylate)

- 1797673-32-5(2-(4-chlorophenoxy)-N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-methylpropanamide)

- 33332-03-5(4-(Dimethylamino)oxan-3-ol)

- 149055-86-7(methyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate)

- 36796-90-4(3-(4-Methyl-2-oxo-1,2-dihydro-3-quinolinyl)propanoic acid)

- 2680770-49-2(tert-butyl N-1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-ylcarbamate)